molecular formula C40H45Cl2N3O6 B052625 nor-Binaltorphimine dihydrochloride CAS No. 113158-34-2

nor-Binaltorphimine dihydrochloride

Katalognummer B052625
CAS-Nummer: 113158-34-2
Molekulargewicht: 734.7 g/mol
InChI-Schlüssel: JOJPJLHRMGPDPV-LZQROVCBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nor-Binaltorphimine dihydrochloride, also known as nor-BNI, is a highly selective antagonist for the κ-opioid receptor . It does not affect µ- or δ- opioid receptors . It is widely used in studies related to pain, addiction, anxiety, depression, and sleep . It has been found to have antidepressant properties .


Molecular Structure Analysis

The chemical formula of nor-Binaltorphimine dihydrochloride is C40H43N3O6 · 2HCl . Its exact mass is 733.27 and its molecular weight is 734.71 .


Physical And Chemical Properties Analysis

Nor-Binaltorphimine dihydrochloride is a solid substance . It is soluble in water (6.0 mg/mL) and ethanol . Aqueous solutions of nor-Binaltorphimine dihydrochloride are highly unstable and should be freshly prepared .

Wissenschaftliche Forschungsanwendungen

  • Kappa-Opioid Receptor Blockade : Nor-Binaltorphimine (nor-BNI) is known for its ability to cause long-term blockade of kappa-opioid receptors. This effect was observed in studies where nor-BNI prevented the spiradoline-induced increase in pain tolerance without affecting the response to morphine, suggesting its selective action on kappa receptors (Jones & Holtzman, 1992).

  • Spinal Cord Injury Treatment : In rat models, nor-BNI showed potential in improving neurological recovery following traumatic spinal cord injury. This improvement was attributed to its high selectivity for kappa-opioid receptors, suggesting a role of these receptors in mediating secondary damage after spinal trauma (Faden, Takemori, & Portoghese, 1987).

  • Interaction with Other Analgesics : Nor-BNI has been found to block the antinociceptive effects of ketorolac, an NSAID, when administered intrathecally. This indicates an interaction of ketorolac with kappa-opioid receptors at the spinal level (Uphouse et al., 1993).

  • Alcoholism Treatment : There's evidence that nor-BNI selectively reduced ethanol self-administration in dependent animals, indicating that the kappa-opioid/dynorphin system could be a target for alcoholism treatment (Walker, Zorrilla, & Koob, 2011).

  • Antidepressant Effects : Stress-induced increases in dynorphin (an opioid peptide) were mitigated by nor-BNI, suggesting its potential in treating depression. The blockade of kappa-opioid receptors by nor-BNI produced antidepressant-like effects in various animal models of depression (Shirayama et al., 2004).

  • Cocaine Addiction Research : Nor-BNI modulated the reinforcing effects of cocaine, indicating a role of endogenous kappa-opioid systems in cocaine self-administration behavior (Kuzmin, Gerrits, & van Ree, 1998).

  • Pharmacokinetics and Duration of Action : The long-lasting antagonistic effects of nor-BNI, especially compared to naloxone, were highlighted through studies on its pharmacokinetics, showing its persistent presence in the brain and serum (Kishioka et al., 2013).

Zukünftige Richtungen

Future research directions could include investigating the involvement of the dynorphin/KOR system in dopamine dysfunction and adverse behavioral outcomes related to executive function . The dynorphin/KOR system has also been implicated in drug reward and substance use disorder, which is increased in service members and veterans following .

Eigenschaften

IUPAC Name

(1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H43N3O6.2ClH/c44-25-7-5-21-13-27-39(46)15-23-24-16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,10-12-43(28)18-20-3-4-20)36(49-34)32(24)41-31(23)35-37(39,29(21)33(25)48-35)9-11-42(27)17-19-1-2-19;;/h5-8,19-20,27-28,35-36,41,44-47H,1-4,9-18H2;2*1H/t27-,28-,35+,36+,37+,38+,39-,40-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJPJLHRMGPDPV-LZQROVCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)[C@H]9[C@@]12CCN([C@@H]([C@@]1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H45Cl2N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501018083
Record name nor-Binaltorphimine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

nor-Binaltorphimine dihydrochloride

CAS RN

113158-34-2
Record name Norbinaltorphimine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113158342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name nor-Binaltorphimine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORBINALTORPHIMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8WNP37PIV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
nor-Binaltorphimine dihydrochloride
Reactant of Route 2
nor-Binaltorphimine dihydrochloride
Reactant of Route 3
Reactant of Route 3
nor-Binaltorphimine dihydrochloride
Reactant of Route 4
Reactant of Route 4
nor-Binaltorphimine dihydrochloride
Reactant of Route 5
nor-Binaltorphimine dihydrochloride
Reactant of Route 6
nor-Binaltorphimine dihydrochloride

Citations

For This Compound
541
Citations
A Tripathi, SP Welch - European journal of pharmacology, 1995 - Elsevier
… δ-opioid receptor antagonists, naloxone and ICI-174,864 (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu), respectively; however, the κ-opioid receptor antagonist nor-binaltorphimine dihydrochloride …
Number of citations: 17 www.sciencedirect.com
LA Uphouse, SP Welch, CR Ward, EF Ellis… - European journal of …, 1993 - Elsevier
… Intrathecally administered r-opioid receptor antagonist nor-binaltorphimine dihydrochloride blocked the antinociceptive effects of systemic ketorolac and intrathecally administered …
Number of citations: 37 www.sciencedirect.com
M Rykaczewska-Czerwińska, D Konopińska… - … and Physiology Part C …, 2001 - Elsevier
… -induced analgesia we injected specific blockers of μ-, δ- and κ-receptors namely, β-funaltrexamine hydrochloride, naltrindole hydrochloride and nor-binaltorphimine dihydrochloride, …
Number of citations: 6 www.sciencedirect.com
YL Jiang, XF He, YF Shen, XH Yin… - Experimental and …, 2015 - spandidos-publications.com
… (A) Effect of nor-Binaltorphimine dihydrochloride (KOR antagonist) and saline administration on the PWLs of CFA-injected rats. (B) Effect of nor-Binaltorphimine dihydrochloride on the …
Number of citations: 32 www.spandidos-publications.com
Y Shirayama, H Ishida, M Iwata… - Journal of …, 2004 - Wiley Online Library
… Rats exposed to learned helplessness (LH), an animal model of depression, showed a recovery following an intracerebroventricular injection of nor-binaltorphimine dihydrochloride (…
Number of citations: 329 onlinelibrary.wiley.com
CM Hsueh, SF Chen, HJ Huang, VK Ghanta… - Brain research, 1996 - Elsevier
… of opioid receptors involved in eliciting the conditioned NK cell activity, three opioid receptor antagonists, cyprodime hydrobromide, ICI-174864, and nor-binaltorphimine dihydrochloride…
Number of citations: 30 www.sciencedirect.com
I Long, R Suppian, Z Ismail - Journal of Physiological and …, 2017 - li01.tci-thaijo.org
… investigate the involvement of kappa opioid receptor in ketamine-induced antinociceptive effect, using a combination of preemptive administration of norbinaltorphimine dihydrochloride …
Number of citations: 1 li01.tci-thaijo.org
O Yokoyama, E Mita, H Akino, K Tanase… - The Journal of …, 2004 - auajournals.org
… The effects of nor-binaltorphimine dihydrochloride, a κ opioid receptor antagonist, on U-… , a κ opiate receptor agonist, and nor-binaltorphimine dihydrochloride (nor-BNI) (Toray Research …
Number of citations: 19 www.auajournals.org
J Huh, GJ Gross, H Nagase… - American Journal of …, 2001 - journals.physiology.org
… The PKC inhibitor chelerythrine chloride, the δ 2 -opioid receptor antagonist naltriben methanesulfonate (NTB), the κ-opioid receptor antagonist nor-binaltorphimine dihydrochloride (nor…
Number of citations: 118 journals.physiology.org
DP Maher, D Walia, NM Heller - Anesthesia and analgesia, 2019 - ncbi.nlm.nih.gov
… naloxone, cyprodime, and nor-binaltorphimine dihydrochloride. None of these antagonists … antagonists cyprodime and nor-binaltorphimine dihydrochloride or naloxone followed by …
Number of citations: 36 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.